Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran compounds, such as Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate, has been a subject of research . For instance, benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials.Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran ring is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula (C19H16ClNO5) and molecular weight (373.79).Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate serves as a key intermediate in the synthesis of a wide range of benzofuran derivatives. For instance, it has been utilized in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions. These compounds were obtained in good yields and their structures were established based on spectral data and elemental analyses, highlighting their potential in various applications, including pharmaceuticals and materials science (Gao et al., 2011).
Catalyst in Chemical Reactions
This compound also plays a crucial role in catalyzing reactions for the synthesis of other complex molecules. For example, it has been involved in the reactions of carbenoids with chromone-2-carboxylic esters, leading to products that showcase a novel ring system. These reactions are significant for the development of new synthetic methodologies in organic chemistry (Dicker et al., 1984).
Development of Pharmacologically Active Derivatives
Moreover, this compound is pivotal in the creation of pharmacologically active derivatives. For instance, the synthesis of benzofuran derivatives with potential anti-HIV activities has been reported. These derivatives were tested for their ability to inhibit HIV-1 and HIV-2 replication in cell culture, demonstrating the compound’s utility in the exploration of new therapeutic agents (Mubarak et al., 2007).
Improvement of Synthetic Methods
Additionally, the compound has been utilized to improve synthetic methods for the production of pharmaceuticals, such as benzobromarone. By optimizing the reaction conditions and purification steps, a more efficient and higher yield synthesis process was developed, showcasing the compound’s importance in pharmaceutical manufacturing (Zhang Da, 2002).
Structural and Crystallographic Studies
Structural and crystallographic studies of derivatives of this compound have provided insights into the molecular arrangement and interactions critical for the design of new materials and drugs. These studies contribute to the fundamental understanding of molecular structures, which is essential for the rational design of compounds with desired properties (Yeong et al., 2018).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the future directions of Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate could be in the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-3-25-19(23)17-16(12-6-4-5-7-15(12)26-17)21-18(22)13-10-11(20)8-9-14(13)24-2/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFJDLRBNTAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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